

# Disodium Azelate: A Versatile Tool for Investigating Cellular Bioenergetics

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## Compound of Interest

Compound Name: Disodium azelate

Cat. No.: B166650

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

**Disodium azelate**, the disodium salt of azelaic acid, is emerging as a valuable chemical tool for the investigation of cellular bioenergetics. Azelaic acid, a naturally occurring saturated dicarboxylic acid, is known to modulate mitochondrial function and cellular metabolism.<sup>[1][2]</sup> These application notes provide a comprehensive overview of the use of **disodium azelate** in cellular bioenergetics research, including its mechanism of action, quantitative effects on key bioenergetic parameters, and detailed experimental protocols.

## Mechanism of Action

**Disodium azelate**, through its active form azelaic acid, exerts its effects on cellular bioenergetics primarily by targeting mitochondrial functions.<sup>[3]</sup> It acts as a competitive inhibitor of key enzymes within the mitochondrial respiratory chain, leading to a disruption of oxidative phosphorylation and a subsequent impact on cellular energy production.<sup>[1]</sup>

The primary molecular targets of azelaic acid within the mitochondria are:

- NADH dehydrogenase (Complex I)<sup>[1]</sup>
- Succinate dehydrogenase (Complex II)<sup>[1]</sup>

- Cytochrome c oxidoreductase (Complex III)[1]

Inhibition of these enzymatic complexes disrupts the electron transport chain, leading to a decrease in the proton gradient across the inner mitochondrial membrane and, consequently, a reduction in ATP synthesis.[3] This inhibitory action can induce cytostatic or cytotoxic effects, particularly in cells with a high metabolic rate or those that are more reliant on mitochondrial respiration, such as cancer cells.[3]

Furthermore, at certain concentrations, azelaic acid has been shown to induce mitochondrial biogenesis in skeletal muscle cells through the activation of the CREB-PGC-1 $\alpha$ -ERK1/2 signaling axis.[4] This dual role as both an inhibitor of respiration at high concentrations and a potential stimulator of mitochondrial biogenesis at lower concentrations makes **disodium azelate** a multifaceted tool for studying cellular energy homeostasis.

## Quantitative Data on the Bioenergetic Effects of Disodium Azelate

The following tables summarize the quantitative effects of azelaic acid, the active form of **disodium azelate**, on various cellular parameters related to bioenergetics.

Table 1: Effects of Azelaic Acid on Mitochondrial Biogenesis in C2C12 Myotubes

Parameter	Concentration of Azelaic Acid	Incubation Time	Result	Reference
Mitochondrial DNA (mtDNA) Content	50 $\mu$ M	24 hours	3.0-fold increase	[4]
Mitochondrial Density	50 $\mu$ M	24 hours	2.5-fold increase	[4]

Table 2: Inhibitory Concentrations of Azelaic Acid on Cellular Processes

Parameter	Cell Type	IC50 Concentration	Reference
DNA Synthesis	Neonatal mouse keratinocytes	20 mM	[5]
Cell Viability	3T3 fibroblasts	85.28 µg/mL	[6]

Table 3: General Anti-enzymatic Action of Azelaic Acid

Parameter	Effective Concentration Range	Reference
Inhibition of mitochondrial enzymes	≥ 1 mM (10 <sup>-3</sup> M)	[1]

## Experimental Protocols

Here, we provide detailed protocols for key experiments to investigate the effects of **disodium azelate** on cellular bioenergetics.

### Protocol 1: Assessment of Cellular Respiration using a Seahorse XF Analyzer

This protocol outlines the measurement of Oxygen Consumption Rate (OCR) in cultured cells treated with **disodium azelate**.

Materials:

- **Disodium azelate** (or Azelaic Acid)
- Seahorse XF Cell Culture Microplates
- Seahorse XF Calibrant
- Cell culture medium
- Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

- Oligomycin, FCCP, Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)
- Adherent cells of interest

#### Procedure:

- Cell Seeding:
  - Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.
  - Incubate overnight in a standard CO2 incubator at 37°C.
- Sensor Cartridge Hydration:
  - Hydrate the Seahorse XF sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator.
- Cell Treatment:
  - Prepare fresh **disodium azelate** solutions in Seahorse XF Base Medium at various concentrations.
  - Remove the cell culture medium from the wells and wash with pre-warmed Seahorse XF Base Medium.
  - Add the **disodium azelate**-containing medium or control medium to the respective wells.
  - Incubate the plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
- Seahorse XF Assay:
  - Load the hydrated sensor cartridge with the mitochondrial inhibitors (oligomycin, FCCP, rotenone/antimycin A) according to the manufacturer's instructions for the Mito Stress Test.
  - Place the cell plate in the Seahorse XF Analyzer.
  - Run the pre-programmed Mito Stress Test protocol.
- Data Analysis:

- Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
- Compare the OCR profiles of **disodium azelate**-treated cells to control cells.

## Protocol 2: Quantification of Intracellular ATP Levels

This protocol describes the measurement of ATP levels in cells following treatment with **disodium azelate** using a luciferase-based assay.

Materials:

- **Disodium azelate** (or Azelaic Acid)
- Opaque-walled 96-well plates suitable for luminescence measurements
- Cell culture medium
- ATP Assay Kit (luciferase-based)
- Cell lysis buffer (provided in the ATP assay kit)
- Luminometer

Procedure:

- Cell Seeding and Treatment:
  - Seed cells in an opaque-walled 96-well plate and incubate overnight.
  - Treat cells with various concentrations of **disodium azelate** or control medium for the desired duration.
- Cell Lysis and ATP Measurement:
  - At the end of the treatment period, remove the medium.
  - Add cell lysis buffer to each well and incubate according to the ATP assay kit manufacturer's protocol to release intracellular ATP.

- Add the luciferase-luciferin reagent to each well.
- Immediately measure the luminescence using a luminometer.
- Data Analysis:
  - Generate an ATP standard curve using the provided ATP standard.
  - Calculate the ATP concentration in each sample based on the standard curve.
  - Normalize the ATP levels to the cell number or protein concentration.
  - Compare the ATP levels in **disodium azelate**-treated cells to control cells.

## Protocol 3: Assessment of Mitochondrial Biogenesis

This protocol details a method to quantify changes in mitochondrial DNA (mtDNA) content as an indicator of mitochondrial biogenesis.

Materials:

- **Disodium azelate** (or Azelaic Acid)
- Cell culture reagents
- DNA extraction kit
- Primers for a mitochondrial-encoded gene (e.g., MT-CO1) and a nuclear-encoded gene (e.g., B2M)
- qPCR master mix
- Real-time PCR instrument

Procedure:

- Cell Treatment:
  - Treat cells with **disodium azelate** or control medium for the desired time (e.g., 24 hours).

- Genomic DNA Extraction:
  - Harvest the cells and extract total genomic DNA using a commercial DNA extraction kit.
- Quantitative PCR (qPCR):
  - Perform qPCR using primers for both the mitochondrial and nuclear genes.
  - Run all samples in triplicate.
- Data Analysis:
  - Calculate the Ct values for both the mitochondrial and nuclear genes.
  - Determine the relative mtDNA content by normalizing the mitochondrial gene Ct value to the nuclear gene Ct value ( $\Delta$ Ct method).
  - Compare the relative mtDNA content in **disodium azelate**-treated cells to control cells.

## Visualizations

### Signaling Pathway of Azelaic Acid-Induced Mitochondrial Biogenesis

Caption: Signaling pathway of azelaic acid-induced mitochondrial biogenesis.

### Experimental Workflow for Investigating Cellular Bioenergetics

Caption: Experimental workflow for studying cellular bioenergetics.

### Logical Relationship of Disodium Azelate's Action on Mitochondria

Caption: Inhibition of mitochondrial respiration by **disodium azelate**.

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